[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
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Overview
Description
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2,6-dichlorobenzyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Substitution with 2,6-Dichlorobenzyl Group: The piperidine ring is then reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the 2,6-dichlorobenzyl-substituted piperidine.
Introduction of Methylamine Group: The final step involves the reaction of the substituted piperidine with methylamine, typically in the presence of a suitable solvent like ethanol or methanol, to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorinated benzyl group, potentially converting it to a benzyl alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride can be used as an intermediate for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. Its piperidine ring is a common motif in many biologically active molecules, making it a valuable tool for probing biological pathways.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.
Industry
The compound can be used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer chemistry and catalysis.
Mechanism of Action
The mechanism by which [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with various receptors, while the dichlorobenzyl group can enhance binding affinity through hydrophobic interactions. The methylamine group can participate in hydrogen bonding, further stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine: The non-hydrochloride form of the compound.
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-ethyl-amine: A similar compound with an ethylamine group instead of a methylamine group.
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine acetate: The acetate salt form of the compound.
Uniqueness
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility in water, making it more suitable for biological applications compared to its non-salt counterparts.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c1-16-10-5-7-17(8-6-10)9-11-12(14)3-2-4-13(11)15;/h2-4,10,16H,5-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYHMQWJDFUHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=C(C=CC=C2Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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